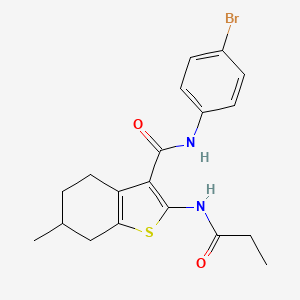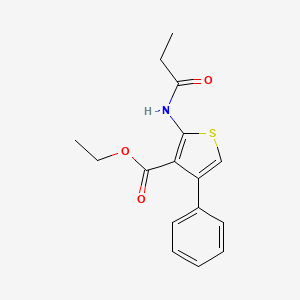![molecular formula C25H25N3O2S2 B11521156 N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B11521156.png)
N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a naphthalene ring, a benzothiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the butyl group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, N-BUTYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids .
Medicine
In medicinal chemistry, N-BUTYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N-BUTYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
N-butylacetamide: A simpler compound with a similar butylacetamide group but lacking the naphthalene and benzothiazole rings.
2-(1-Naphthyl)acetamide: Contains the naphthalene ring and acetamide group but lacks the benzothiazole and butyl groups.
N-1-naphthylacetamide: Similar to 2-(1-Naphthyl)acetamide but with slight structural variations.
Uniqueness
N-BUTYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of the naphthalene, benzothiazole, and butylacetamide moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C25H25N3O2S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[2-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H25N3O2S2/c1-2-3-13-26-24(30)16-31-25-28-21-12-11-19(15-22(21)32-25)27-23(29)14-18-9-6-8-17-7-4-5-10-20(17)18/h4-12,15H,2-3,13-14,16H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
IKNOPYYPPJBQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B11521075.png)

![N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11521083.png)




![2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11521119.png)
![N-(5-{[2-oxo-2-(3-toluidino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B11521121.png)
![Ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11521123.png)
![N-(2-cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B11521138.png)
![4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B11521141.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11521143.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile](/img/structure/B11521147.png)
